3'-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine

Description

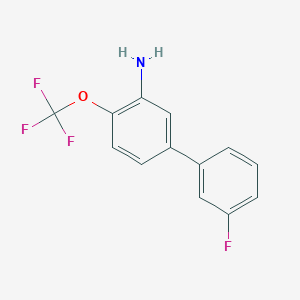

3'-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine is a fluorinated biphenyl derivative featuring an amine group at position 3, a trifluoromethoxy (-OCF₃) substituent at position 4 on the first benzene ring, and a fluorine atom at position 3' on the second ring. Fluorinated biphenyl amines are frequently explored in drug discovery due to the electron-withdrawing effects of fluorine and trifluoromethoxy groups, which enhance metabolic stability, modulate lipophilicity, and improve receptor-binding affinity .

Properties

IUPAC Name |

5-(3-fluorophenyl)-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-10-3-1-2-8(6-10)9-4-5-12(11(18)7-9)19-13(15,16)17/h1-7H,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSJEFUUXABLLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and tolerant of various functional groups.

Industrial Production Methods

In an industrial setting, the production of 3’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a valuable building block in the synthesis of pharmaceuticals. Its structural similarity to other biologically active compounds allows it to modulate biological activities effectively. For instance, biphenyl derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, and anti-tumor activities .

Protein Kinase Modulation

Research indicates that compounds similar to 3'-fluoro-4-(trifluoromethoxy)biphenyl-3-amine can modulate protein kinase activity, which is crucial for regulating cellular functions such as proliferation and apoptosis. This modulation can have significant implications for cancer treatment and other diseases where kinase activity is disrupted .

Case Studies

- Anti-Cancer Activity : A study highlighted the potential of biphenyl derivatives as anti-cancer agents by demonstrating their efficacy in inhibiting specific kinases involved in tumor growth .

- Inflammatory Response : Another investigation showed that these compounds could reduce inflammatory markers in vitro, suggesting their use in treating inflammatory diseases .

Material Science

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. The presence of fluorine atoms enhances the electron-withdrawing capacity, which can improve the performance of electronic devices .

Liquid Crystals

The structural rigidity and chemical stability of biphenyl derivatives facilitate their use in liquid crystal displays (LCDs). The ability to fine-tune their properties through substitution patterns allows for the development of advanced materials with tailored functionalities .

Chemical Synthesis

Synthetic Pathways

The synthesis of this compound typically involves several steps, including:

- Biphenyl Formation : Utilizing palladium-catalyzed coupling reactions to form the biphenyl structure.

- Fluorination and Trifluoromethylation : Employing reagents such as fluoroboric acid or trifluoromethyl iodide to introduce fluorine and trifluoromethoxy groups effectively.

Mechanism of Action

The mechanism of action of 3’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can also influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Fluorinated Biphenyl Amines

*Molecular weight calculated based on formula.

Key Observations:

Substituent Position Effects: The target compound’s amine and trifluoromethoxy groups on the first ring (positions 3 and 4) contrast with ’s isomer, where these groups are at positions 4 and 3. Such positional differences can significantly alter electronic properties and biological activity .

Fluorination Impact :

- ’s tetrafluoro substitution creates a highly electronegative environment, which may enhance oxidative stability and receptor-binding selectivity .

Salt Forms and Solubility :

- The hydrochloride salt in improves water solubility, a critical factor for drug formulation .

Biological Activity

3'-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and biological activity, making it a candidate for further pharmacological exploration. This article discusses the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : CHFN\O

- Molecular Weight : 295.20 g/mol

The presence of the trifluoromethoxy group contributes to its enhanced reactivity and interaction with biological targets.

The mechanism of action for this compound typically involves:

- Target Interaction : The trifluoromethoxy group increases binding affinity to specific proteins, enhancing the compound's efficacy in biological systems.

- Biochemical Pathways : This compound may modulate various signaling pathways, potentially influencing cellular processes such as proliferation and apoptosis.

- Pharmacokinetics : The lipophilicity imparted by the trifluoromethoxy group may improve membrane permeability, facilitating better absorption and distribution in biological tissues .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown efficacy against various cancer cell lines in vitro, although specific IC values need further investigation .

- Antimicrobial Activity : There is emerging evidence that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in treating infections.

Structure-Activity Relationship (SAR)

The SAR studies focus on how modifications to the chemical structure affect biological activity:

| Compound | Substituent | Biological Activity | IC (µM) |

|---|---|---|---|

| 1 | Trifluoromethoxy | Anticancer | TBD |

| 2 | Fluoro | Antimicrobial | TBD |

| 3 | Methyl | Cytotoxicity | TBD |

These studies indicate that both the trifluoromethoxy and fluoro groups are critical for enhancing biological activity.

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound showed significant cytotoxic effects with an IC value below 20 µM, indicating strong potential for development as an anticancer agent .

- Docking Studies : Molecular docking simulations have revealed that this compound interacts favorably with target proteins involved in cancer pathways, supporting its role as a lead compound in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.